
1,1'-Sulfonylbis(4-chloro-2-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) is an organic compound with the molecular formula C12H6Cl2N2O6S. It is characterized by the presence of two nitro groups and two chlorine atoms attached to a benzene ring, with a sulfonyl group bridging the two benzene rings. This compound is known for its applications in various chemical processes and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) can be synthesized through a multi-step process involving nitration, sulfonation, and chlorination reactions. The typical synthetic route includes:
Nitration: The initial step involves the nitration of benzene to introduce nitro groups. This is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene undergoes sulfonation using sulfur trioxide or oleum to introduce the sulfonyl group.
Chlorination: Finally, the sulfonated compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms.
Industrial Production Methods
In industrial settings, the production of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,1’-Sulfonylbis(4-chloro-2-aminobenzene).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl and chlorine groups can engage in various substitution and addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) can be compared with other similar compounds such as:
1,1’-Sulfonylbis(4-chlorobenzene): Lacks the nitro groups, making it less reactive in redox reactions.
1,1’-Sulfonylbis(4-nitrobenzene): Lacks the chlorine atoms, affecting its reactivity in substitution reactions.
1,1’-Sulfonylbis(2-chloro-4-nitrobenzene): Has different positions of chlorine and nitro groups, leading to variations in reactivity and applications.
The uniqueness of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
144505-71-5 |
|---|---|
Molekularformel |
C12H6Cl2N2O6S |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
4-chloro-1-(4-chloro-2-nitrophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O6S/c13-7-1-3-11(9(5-7)15(17)18)23(21,22)12-4-2-8(14)6-10(12)16(19)20/h1-6H |
InChI-Schlüssel |
BMCHGTVACZAQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
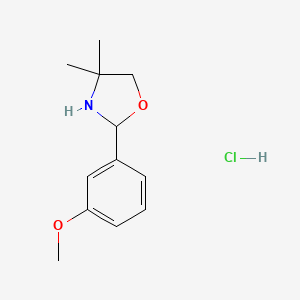
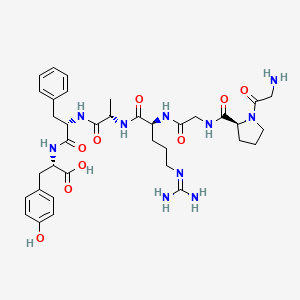
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
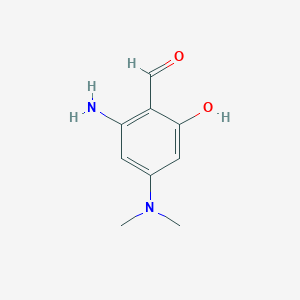
![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)

![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)
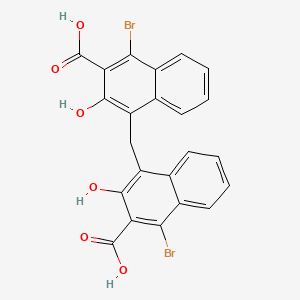
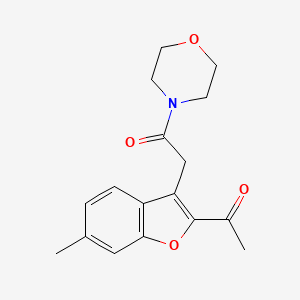

![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
![4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol](/img/structure/B12550283.png)
